1-(4-fluorophenyl)-4-methoxy-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-(4-Fluorophenyl)-4-methoxy-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound features a pyrazole ring substituted with fluorophenyl, methoxyphenyl, and carboxamide groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole core One common method is the reaction of hydrazine with a suitable β-diketone or β-ketoester to form the pyrazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The carboxamide group can be oxidized to form a carboxylic acid.
Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.
Substitution: The fluorophenyl and methoxyphenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions varying based on the specific substitution.
Major Products Formed:
Oxidation: 1-(4-Fluorophenyl)-4-methoxy-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid.
Reduction: 1-(4-Fluorophenyl)-4-methoxy-N-(4-methoxyphenyl)-1H-pyrazoline.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-4-methoxy-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide
1-(4-Fluorophenyl)-4-methoxy-N-(4-methoxyphenyl)-1H-pyrazole-2-carboxamide
Uniqueness: This compound is unique due to its specific substitution pattern on the pyrazole ring, which influences its chemical reactivity and biological activity. The presence of both fluorophenyl and methoxyphenyl groups contributes to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-(4-methoxyphenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-24-15-9-5-13(6-10-15)20-18(23)17-16(25-2)11-22(21-17)14-7-3-12(19)4-8-14/h3-11H,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAJPOHXCNESRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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